molecular formula C20H14Cl2N2O6S2 B2401729 4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide CAS No. 726162-16-9

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide

Cat. No. B2401729
M. Wt: 513.36
InChI Key: DQYDNLKLJASJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains elements such as carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine . It seems to be a derivative of compounds like 4-chlorophenol and acetanilide .

Scientific Research Applications

Synthesis and Anticancer Applications

Research has demonstrated the synthesis of various sulfonamide derivatives, including structures similar to 4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide, to explore their potential anticancer effects. These compounds have been evaluated for their ability to induce apoptosis in cancer cells by activating specific apoptotic genes and pathways such as caspase 3, caspase 8, caspase 9, and the phosphorylation of p38 and ERK1/2. This indicates a promising avenue for developing new cancer therapeutics based on sulfonamide derivatives (Cumaoğlu et al., 2015).

Carbonic Anhydrase Inhibition

Another area of interest is the development of sulfonamide derivatives as inhibitors of human carbonic anhydrases, which are therapeutically relevant for treating conditions such as glaucoma, epilepsy, and altitude sickness. Studies involving compounds with a primary sulfonamide group have shown strong inhibition of carbonic anhydrases, highlighting the potential for novel therapeutic agents. The role of the sulfonamide functionality in enabling the synthesis of polycyclic structures that act as efficient enzyme inhibitors is particularly noteworthy (Sapegin et al., 2018).

Antimicrobial Activity

Research has also focused on the antimicrobial potential of sulfonamide derivatives. For instance, specific derivatives have been synthesized and tested for their effectiveness against various bacterial strains, demonstrating significant antimicrobial activity. This suggests the potential for sulfonamide-based compounds in developing new antimicrobial agents (Patel et al., 2011).

Computational and Spectroscopic Studies

Computational and spectroscopic analyses of newly synthesized sulfonamide molecules have provided insights into their structural and electronic properties. Such studies are crucial for understanding the mechanisms of action of these compounds and for the design of molecules with optimized pharmacological properties. Detailed computational analysis, including DFT/B3LYP calculations, has offered a deep understanding of the interactions and reactivity of sulfonamide derivatives, paving the way for the design of molecules with specific biological activities (Murthy et al., 2018).

properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O6S2/c21-17-8-4-5-9-19(17)24(31(27,28)13-12-15-6-2-1-3-7-15)32(29,30)16-10-11-18(22)20(14-16)23(25)26/h1-14H/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYDNLKLJASJPE-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.